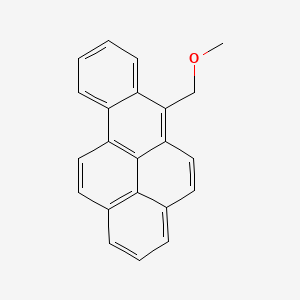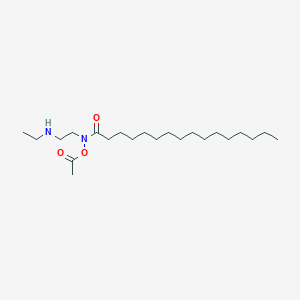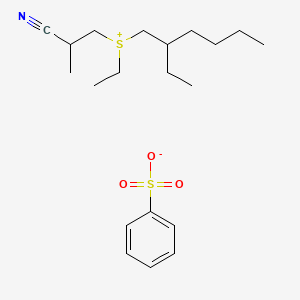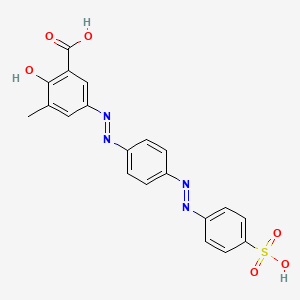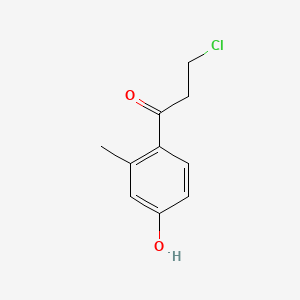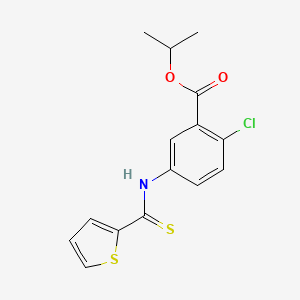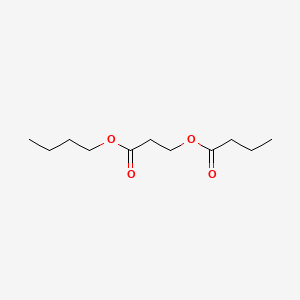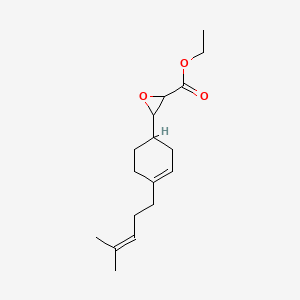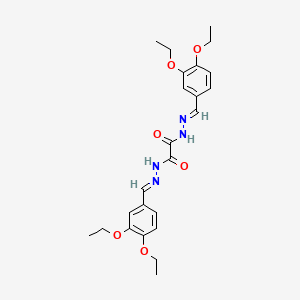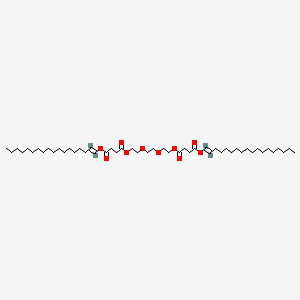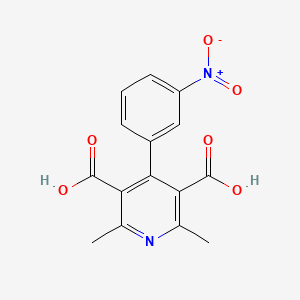
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a tetradecyloxy group attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with tetradecanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the tetradecyloxy group. The process can be summarized as follows:
- Dissolve cyanuric chloride in an appropriate solvent such as acetone.
- Add tetradecanol and a base such as sodium hydroxide to the solution.
- Stir the reaction mixture at a controlled temperature, typically around 50-60°C, for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial reactors equipped with temperature and pressure control systems are used to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Hydrolysis: Decomposed products of the triazine ring.
科学的研究の応用
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research.
類似化合物との比較
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dichloro-6-phenylphenoxyethylamine
Comparison: 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine is unique due to the presence of the tetradecyloxy group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring lipid solubility compared to its analogs. Additionally, the triazine ring provides a stable framework for various chemical modifications, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
85665-57-2 |
|---|---|
分子式 |
C17H29Cl2N3O |
分子量 |
362.3 g/mol |
IUPAC名 |
2,4-dichloro-6-tetradecoxy-1,3,5-triazine |
InChI |
InChI=1S/C17H29Cl2N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-17-21-15(18)20-16(19)22-17/h2-14H2,1H3 |
InChIキー |
ADPXJENOKRHJCX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


